Cas no 833-48-7 (Dibenzosuberane (DISCONTINUED))

Dibenzosuberane (DISCONTINUED) structure
833-48-7 structure
Nome del prodotto:Dibenzosuberane (DISCONTINUED)
Numero CAS:833-48-7
MF:C15H14
MW:194.271664142609
CID:726968
PubChem ID:24893334

Dibenzosuberane (DISCONTINUED) Proprietà chimiche e fisiche

Nomi e identificatori

    • 5H-Dibenzo[a,d]cycloheptene,10,11-dihydro-
    • 10,11-Dihydro-5h-Dibenzo[a,d]Cycloheptene
    • 6,11-dihydro-5H-dibenzo[2,1-b:2',1'-f][7]annulene
    • Dibenzosuberane
    • 1,2,4,5-dibenzocycloheptane
    • 10,11-dihydro-5h-dibenzo[a,d][7]annulene
    • 5H-Dibenzo[a,d]cycloheptene,10,11-dihydro
    • dibenzo[a,d]cycloheptane
    • Dibenzocycloheptadiene
    • Dibenzocycloheptene
    • NSC 86156
    • 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene (ACI)
    • 1,2:4,5-Dibenzocycloheptane
    • 10,11-Dihydrodibenzo[a,d]cycloheptene
    • 2,3:6,7-Dibenzosuberan
    • Dibenzo[a,d][1,4]cycloheptadiene
    • Suberane
    • 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene (Dibenzosuberane)
    • Dibenzosuberane (DISCONTINUED)
    • Inchi: 1S/C15H14/c1-3-7-14-11-15-8-4-2-6-13(15)10-9-12(14)5-1/h1-8H,9-11H2
    • Chiave InChI: PJQCANLCUDUPRF-UHFFFAOYSA-N
    • Sorrisi: C1C=C2CC3C(CCC2=CC=1)=CC=CC=3

Proprietà calcolate

  • Massa esatta: 194.11000
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 0
  • Complessità: 186
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: niente
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: Polvere cristallina bianca grigia
  • Densità: 1.056±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 74-76 °C (lit.)
  • Punto di ebollizione: 160-165 °C/2 mmHg(lit.)
  • Indice di rifrazione: 1.5000 (estimate)
  • Solubilità: Insuluble (2.3E-4 g/L) (25 ºC),
  • PSA: 0.00000
  • LogP: 3.37600
  • Solubilità: Non determinato

Dibenzosuberane (DISCONTINUED) Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Istruzioni di sicurezza: S24/25

Dibenzosuberane (DISCONTINUED) Dati doganali

  • CODICE SA:2902909090
  • Dati doganali:

    Codice doganale cinese:

    2902909090

    Panoramica:

    2902909090. Altri idrocarburi aromatici. IVA: 17,0%. Tasso di rimborso delle tasse: 9,0%. Condizioni normative: niente. Tariffa MFN:2,0%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente

    Riassunto:

    2902909090 altri idrocarburi aromatici. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:2,0%.Tariffa generale:30,0%

Dibenzosuberane (DISCONTINUED) Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA03005-5g
10,11-Dihydro-5H-dibenzo[a,d][7]annulene
833-48-7
5g
¥1438.0 2021-09-04
TRC
D416935-2.5g
Dibenzosuberane (DISCONTINUED)
833-48-7
2.5g
$ 173.00 2023-09-07
TRC
D416935-25g
Dibenzosuberane (DISCONTINUED)
833-48-7
25g
$ 1328.00 2023-09-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
D104957-5G
Dibenzosuberane (DISCONTINUED)
833-48-7 98%
5G
¥1159.87 2022-02-24
TRC
D416935-2500mg
Dibenzosuberane
833-48-7
2500mg
$173.00 2023-05-18
A2B Chem LLC
AH49507-25g
10,11-Dihydro-5h-dibenzo[a,d]cycloheptene
833-48-7 98%
25g
$793.00 2024-04-19
A2B Chem LLC
AH49507-1g
10,11-Dihydro-5h-dibenzo[a,d]cycloheptene
833-48-7 98%
1g
$75.00 2024-04-19
A2B Chem LLC
AH49507-10g
10,11-Dihydro-5h-dibenzo[a,d]cycloheptene
833-48-7 98%
10g
$402.00 2024-04-19
TRC
D416935-25000mg
Dibenzosuberane
833-48-7
25g
$1326.00 2023-05-18
A2B Chem LLC
AH49507-5g
10,11-Dihydro-5h-dibenzo[a,d]cycloheptene
833-48-7 98%
5g
$239.00 2024-04-19

Dibenzosuberane (DISCONTINUED) Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Ammonium hydroxide Catalysts: Silica ,  Copper nitrate trihydrate Solvents: Water ;  20 min, pH 9, cooled
1.2 Solvents: Toluene ;  6 h, 1 atm, 90 °C
Riferimento
Heterogeneous Cu-catalysts for the reductive deoxygenation of aromatic ketones without additives
Zaccheria, Federica; et al, Tetrahedron Letters, 2005, 46(45), 7743-7745

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Phosphinic acid ,  Iodine Solvents: Acetic acid
Riferimento
Hypophosphorous acid-iodine: a novel reducing system. Part 1. Reduction of diaryl ketones to diaryl methylene derivatives
Hicks, Latorya D.; et al, Tetrahedron Letters, 2000, 41(41), 7817-7820

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Nafion H Solvents: Benzene
2.1 Catalysts: Nitromethane ,  Aluminum chloride Solvents: Benzene
Riferimento
A new route for the preparation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene using Friedel-Crafts intramolecular cyclobenzylation
Yamato, Takehiko; et al, Synthesis, 1991, (9), 699-700

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ;  0 °C; 14 h, 0 °C
2.1 Reagents: Triethylsilane Catalysts: 4-(1,1-Dimethylethyl)-4′-methyl-1,1′-biphenyl Solvents: 1,2-Dichloroethane ;  10 h, rt; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Transformation of Trifluorotoluenes Triggered by Titanium(IV) Chloride-Catalyzed Hydrodefluorination using Hydrosilanes
Yamada, Takayuki; et al, Advanced Synthesis & Catalysis, 2016, 358(1), 62-66

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Molybdenum oxide (MoO3) Solvents: 1,4-Dioxane ;  10 h, reflux
Riferimento
Nanostructured molybdenum oxides and their catalytic performance in the alkylation of arenes
Wang, Feng; et al, Chemical Communications (Cambridge, 2008, (27), 3196-3198

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane ,  Ammonium fluoride
Riferimento
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; et al, Organic Reactions (Hoboken, 2008, 71, 1-737

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
2.1 Catalysts: Nafion H Solvents: Benzene
3.1 Catalysts: Nitromethane ,  Aluminum chloride Solvents: Benzene
Riferimento
A new route for the preparation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene using Friedel-Crafts intramolecular cyclobenzylation
Yamato, Takehiko; et al, Synthesis, 1991, (9), 699-700

Metodo di produzione 8

Condizioni di reazione
1.1 Catalysts: Nitromethane ,  Aluminum chloride Solvents: Benzene
Riferimento
A new route for the preparation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene using Friedel-Crafts intramolecular cyclobenzylation
Yamato, Takehiko; et al, Synthesis, 1991, (9), 699-700

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Nitromethane
Riferimento
Studies on selective preparation of aromatic compounds; 17. A new route for the preparation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene
Tashiro, Masashi; et al, Synthesis, 1978, (3), 214-15

Metodo di produzione 10

Condizioni di reazione
1.1 -
2.1 Reagents: Deuterium ;  3 K
Riferimento
Activation of Molecular Hydrogen by Arylcarbenes
Mendez-Vega, Enrique; et al, Chemistry - A European Journal, 2018, 24(70), 18801-18808

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, 40 °C
1.2 Reagents: Sodium sulfate decahydrate ;  rt
1.3 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  90 min, rt
1.4 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ;  0 °C; 14 h, rt
2.1 Reagents: Triethylsilane Catalysts: 4-(1,1-Dimethylethyl)-4′-methyl-1,1′-biphenyl Solvents: 1,2-Dichloroethane ;  10 h, rt; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Transformation of Trifluorotoluenes Triggered by Titanium(IV) Chloride-Catalyzed Hydrodefluorination using Hydrosilanes
Yamada, Takayuki; et al, Advanced Synthesis & Catalysis, 2016, 358(1), 62-66

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Phosphinic acid Catalysts: Iodine Solvents: Acetic acid ;  reflux
Riferimento
Hypophosphorous acid
Popik, Vladimir V.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-11

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Triethylsilane Catalysts: 4-(1,1-Dimethylethyl)-4′-methyl-1,1′-biphenyl Solvents: 1,2-Dichloroethane ;  10 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Transformation of Trifluorotoluenes Triggered by Titanium(IV) Chloride-Catalyzed Hydrodefluorination using Hydrosilanes
Yamada, Takayuki; et al, Advanced Synthesis & Catalysis, 2016, 358(1), 62-66

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  Diisopropylethylamine Solvents: Acetonitrile ,  Tetrahydrofuran ;  12 h, rt
Riferimento
Electrochemical Reduction of Diarylketones and Aryl Alkenes
Bi, Ce; et al, ChemCatChem, 2023, 15(9),

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Acetic acid
2.1 -
3.1 Reagents: Aluminum chloride Solvents: Nitromethane
Riferimento
Studies on selective preparation of aromatic compounds; 17. A new route for the preparation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene
Tashiro, Masashi; et al, Synthesis, 1978, (3), 214-15

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Triethylsilane Catalysts: Phosphorus(2+), phenyl(2,2′:6′,2′′-terpyridine-κN1,κN1′,κN1′′)-, (T-4)-, tetraki… Solvents: Dichloromethane ;  8 h, rt
Riferimento
Carbonyl and olefin hydrosilylation mediated by an air-stable phosphorus(III) dication under mild conditions
Andrews, Ryan J.; et al, Chemical Communications (Cambridge, 2019, 55(39), 5599-5602

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane ,  Ammonium fluoride Solvents: Dichloromethane
Riferimento
Synthetic methods and reactions. 177. Ionic hydrogenation with triethylsilane-trifluoroacetic acid-ammonium fluoride or triethylsilane-pyridinium poly(hydrogen fluoride)
Olah, George A.; et al, Synlett, 1992, (8), 647-50

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Triethylsilane Catalysts: 4-(1,1-Dimethylethyl)-4′-methyl-1,1′-biphenyl Solvents: 1,2-Dichloroethane ;  12 h, 80 °C; 80 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Transformation of Trifluorotoluenes Triggered by Titanium(IV) Chloride-Catalyzed Hydrodefluorination using Hydrosilanes
Yamada, Takayuki; et al, Advanced Synthesis & Catalysis, 2016, 358(1), 62-66

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Toluene Catalysts: Nafion 117
Riferimento
Catalysis by solid superacids. 21. Nafion-H catalyzed de-tert-butylation of aromatic compounds
Olah, George A.; et al, Journal of Organic Chemistry, 1987, 52(9), 1881-4

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: 1-Butanaminium, N,N,N-tributyl-, fluoride, hydrate (1:1:3) Solvents: Acetonitrile ;  24 h, rt
2.1 Reagents: Triethylsilane Catalysts: 4-(1,1-Dimethylethyl)-4′-methyl-1,1′-biphenyl Solvents: 1,2-Dichloroethane ;  10 h, rt; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Transformation of Trifluorotoluenes Triggered by Titanium(IV) Chloride-Catalyzed Hydrodefluorination using Hydrosilanes
Yamada, Takayuki; et al, Advanced Synthesis & Catalysis, 2016, 358(1), 62-66

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Aluminum alloy, base, Al 50,Ni 50 Solvents: Water ;  1 h, 90 °C; 8 h, 90 °C
Riferimento
New Method for the Reduction of Benzophenones with Raney Ni-Al Alloy in Water
Liu, Guo-Bin; et al, Synthetic Communications, 2008, 38(10), 1651-1661

Metodo di produzione 22

Condizioni di reazione
1.1 Catalysts: Nafion H Solvents: Benzene
Riferimento
Solid superacid-catalyzed organic synthesis. 4. Perfluorinated resinsulfonic acid (Nafion-H) catalyzed Friedel-Crafts benzylation of benzene and substituted benzenes
Yamato, Takehiko; et al, Journal of Organic Chemistry, 1991, 56(6), 2089-91

Metodo di produzione 23

Condizioni di reazione
1.1 Reagents: Triethylsilane Catalysts: 4-(1,1-Dimethylethyl)-4′-methyl-1,1′-biphenyl Solvents: 1,2-Dichloroethane ;  10 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Transformation of Trifluorotoluenes Triggered by Titanium(IV) Chloride-Catalyzed Hydrodefluorination using Hydrosilanes
Yamada, Takayuki; et al, Advanced Synthesis & Catalysis, 2016, 358(1), 62-66

Metodo di produzione 24

Condizioni di reazione
1.1 -
2.1 Reagents: Aluminum chloride Solvents: Nitromethane
Riferimento
Studies on selective preparation of aromatic compounds; 17. A new route for the preparation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene
Tashiro, Masashi; et al, Synthesis, 1978, (3), 214-15

Metodo di produzione 25

Condizioni di reazione
1.1 Reagents: Dichlorodimethylsilane ,  Sodium iodide Solvents: Acetonitrile
Riferimento
A convenient procedure for the reduction of diarylmethanols with dichlorodimethylsilane/sodium iodide
Wiggins, J. Mark, Synthetic Communications, 1988, 18(7), 741-9

Metodo di produzione 26

Condizioni di reazione
1.1 Catalysts: Molybdenum oxide (MoO3) Solvents: 1,4-Dioxane ;  rt → reflux; 10 h, reflux
Riferimento
High catalytic efficiency of nanostructured molybdenum trioxide in the benzylation of arenes and an investigation of the reaction mechanism
Wang, Feng; et al, Chemistry - A European Journal, 2009, 15(3), 742-753

Metodo di produzione 27

Condizioni di reazione
1.1 Reagents: Deuterium ;  3 K
Riferimento
Activation of Molecular Hydrogen by Arylcarbenes
Mendez-Vega, Enrique; et al, Chemistry - A European Journal, 2018, 24(70), 18801-18808

Dibenzosuberane (DISCONTINUED) Raw materials

Dibenzosuberane (DISCONTINUED) Preparation Products

Dibenzosuberane (DISCONTINUED) Letteratura correlata

Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd